![molecular formula C16H21N3O3 B1517406 tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 1065484-24-3](/img/structure/B1517406.png)
tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate
Vue d'ensemble
Description
“tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate” is a chemical compound with the CAS Number: 1065484-24-3. It has a molecular weight of 303.36 . It is also known as a bipyridine cyanocarboxamidine ligand .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-5-13(6-9-19)21-14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Chemical Reactions Analysis
As mentioned earlier, compounds similar to “tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate” have been used in nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . This suggests that it may participate in similar reactions.Physical And Chemical Properties Analysis
This compound has a melting point of 123-124 degrees Celsius .Applications De Recherche Scientifique
Coupling Reactions and Synthesis
- Palladium-Catalyzed Coupling: The compound undergoes palladium-catalyzed coupling reactions with substituted arylboronic acids. This process leads to the production of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, indicating its utility in creating complex organic compounds (Wustrow & Wise, 1991).
Metabolic Studies
- Metabolic Pathways: In a study on CP-533,536, a prostaglandin E2 agonist, the tert-butyl moiety, similar to the one in the compound of interest, was observed to undergo metabolic transformations including oxidation and C-demethylation. This insight can be useful for understanding the metabolic fate of similar compounds in biological systems (Prakash et al., 2008).
Asymmetric Synthesis and Cyclization
- Enantioselective Cyclization: A related compound, N-tert-butyl disubstituted pyrrolidine, was synthesized using a nitrile anion cyclization strategy. This method could be applicable to similar tert-butyl pyridine derivatives for synthesizing chiral compounds (Chung et al., 2005).
Crystal and Molecular Structure Analysis
- X-Ray and DFT Analyses: The structure of related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized using X-ray crystallography and DFT analyses. This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Çolak et al., 2021).
Catalysis and Reaction Mechanisms
- Nucleophilic Catalysis: A study involving the acetylation of tert-butanol, catalyzed by 4-(dimethylamino)pyridine (DMAP), provides insights into reaction mechanisms involving tert-butyl groups. Understanding such mechanisms is essential for designing efficient synthetic processes (Xu et al., 2005).
Synthesis of Piperidine Derivatives
- Fused Ring Structures: Research demonstrates the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, starting from compounds containing tert-butyl groups. This highlights the versatility of tert-butyl pyridine derivatives in synthesizing complex ring structures (Moskalenko & Boev, 2014).
Heterocyclic Core Synthesis
- Thiopeptide Antibiotics: The compound was used in the synthesis of 2-pyridynyl-4-thiazolecarboxylates, key components in the complex heterocyclic core of thiopeptides antibiotics. This illustrates its role in antibiotic synthesis (Martin et al., 2008).
Aerobic Oxidation Studies
- Radical Reactants in Oxidation: A study on the aerobic oxidation of Pd(II) to Pd(IV) using tert-butyl nitrite as a radical precursor exemplifies how tert-butyl groups can be involved in complex oxidation reactions (Liang et al., 2015).
Water Oxidation Catalysts
- Ruthenium Complexes: Research into the synthesis of dinuclear complexes involving tert-butyl pyridine derivatives has potential applications in catalyzing water oxidation, an important reaction in energy conversion and storage (Zong & Thummel, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(4-cyanopyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-5-13(6-9-19)21-14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIEMKXUGRYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



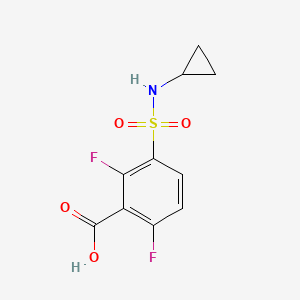
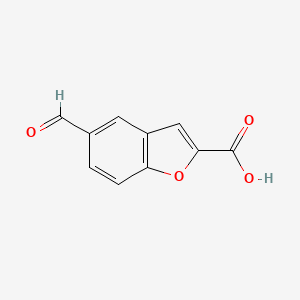
![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)
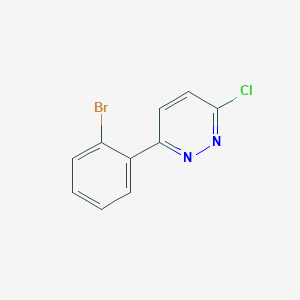
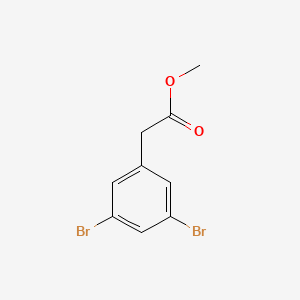
(propan-2-yl)amine](/img/structure/B1517330.png)
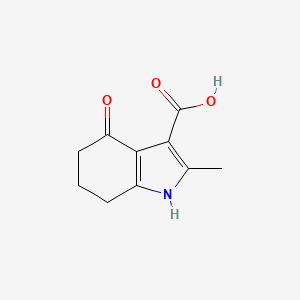
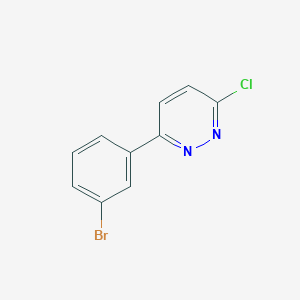
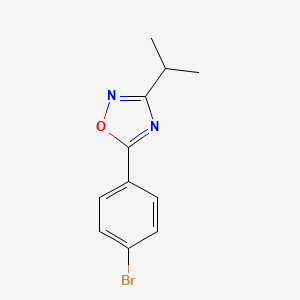
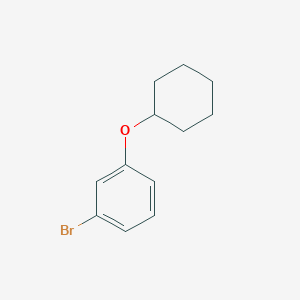
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)
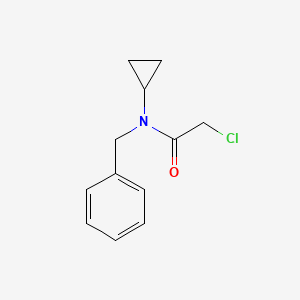
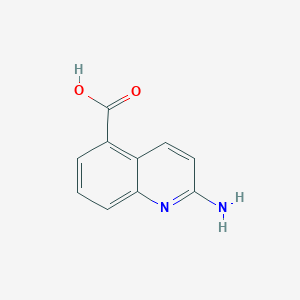
![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)